1-Pentyl-3-(4-methoxybenzoyl)indole (RCS-4) is a synthetic compound belonging to the aminoalkylindole class. It is a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. RCS-4 is structurally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but possesses higher potency due to its strong binding affinity for the CB1 receptor.
RCS-4 is classified under synthetic cannabinoid receptor agonists (SCRAs). Its chemical structure is related to other well-known synthetic cannabinoids such as JWH-018 and AM2201, which also exhibit similar pharmacological profiles. The compound's molecular formula is with a molecular weight of approximately 321.2 g/mol .
RCS-4 consists of an indole moiety linked to a 4-methoxyphenyl group via a carbonyl bridge. This structure allows it to effectively interact with the cannabinoid receptors. The compound does not have stereoisomers, simplifying its characterization . The melting point of RCS-4 is reported at approximately 116.7 °C, although specific boiling point data remains unrecorded .
RCS-4 undergoes various metabolic transformations in the human body, primarily through Phase I and Phase II metabolism. In studies involving human hepatocytes, researchers identified 18 metabolites resulting from processes such as hydroxylation, demethylation, carboxylation, and glucuronidation. The predominant metabolic pathway involves O-demethylation, leading to significant metabolites that can be detected for forensic purposes . These reactions highlight RCS-4's potential for rapid metabolism and excretion, complicating detection in drug testing scenarios.
RCS-4 exerts its effects by binding to CB1 and CB2 receptors, similar to delta-9-tetrahydrocannabinol. The activation of these receptors modulates neurotransmitter release across various synapses in the brain, influencing cognitive functions, memory processing, and motor control. Specifically, CB1 receptors are primarily located in the central nervous system, while CB2 receptors are associated with immune responses . This mechanism underlies both the therapeutic potential and the risks associated with synthetic cannabinoids.
RCS-4 exhibits several notable physical properties:
RCS-4 has been primarily utilized in research contexts related to drug metabolism and toxicology. Its identification in herbal mixtures has prompted studies aimed at understanding its pharmacokinetics and effects on human health. Additionally, it serves as a reference compound in analytical chemistry for developing detection methods for synthetic cannabinoids in biological samples . The ongoing research into RCS-4's metabolites is essential for improving drug testing protocols and enhancing forensic investigations related to substance abuse.
RCS-4 integrates the iterative inquiry cycles of Problem-Based Learning (PBL) with the longitudinal design principles of Project-Based Learning (PjBL). This synergy creates a structured yet flexible pedagogy where learners tackle authentic problems within extended projects. For example, in nursing education, students might diagnose a patient case (PBL) while developing a comprehensive care plan (PjBL), fostering both clinical reasoning and systems thinking [4].
The paradigm leverages greedy and planned active learning models:
Table 1: PBL-PjBL Synergies in RCS-4
Component | PBL Contribution | PjBL Contribution | Integrated Outcome |
---|---|---|---|
Temporal Scope | Short-case cycles (hours) | Longitudinal (weeks/months) | Progressive complexity milestones |
Assessment Focus | Diagnostic accuracy | Process documentation | Holistic competency mapping |
Cognitive Demand | Pattern recognition | Systems design | Transferable problem-solving schema |
RCS transcends traditional case studies by embedding dynamic relevance feedback. Learners interact with evolving scenarios where each decision alters subsequent case parameters—mirroring the unpredictability of professional environments. In virtual simulations, for instance, students' diagnostic choices generate adaptive patient responses, requiring continuous hypothesis refinement [6].
Key innovations include:
RCS-4 operationalizes constructivism through scaffolded knowledge construction. Prior understanding is activated via case annotations (e.g., "What similar cases have you encountered?"), while new experiences are assimilated through collaborative sensemaking. Vygotsky’s Zone of Proximal Development manifests as just-in-time supports: Instructors provide templates, prompts, or expert modeling when learners encounter novel challenges [7].
Constructivist elements are evidenced by:
RCS-4 cultivates metacognition via embedded reflection protocols. Learners document decision rationales during case analysis, comparing predictions to outcomes. Structured frameworks like "What I Knew/What I Learned" journals reveal knowledge restructuring processes, while self-assessment rubrics evaluate reasoning quality against expert pathways [5] [7].
Table 2: Metacognitive Indicators in RCS-4
Skill Domain | RCS-4 Strategy | Measurable Outcome |
---|---|---|
Planning | Pre-case hypothesis generation | Specificity of predictive variables |
Monitoring | Real-time decision logs | Frequency of strategy adjustments |
Evaluation | Post-case solution mapping | Alignment of justification & evidence |
Transfer | Cross-case pattern identification | Novel application success rate |
Research indicates 34% gains in far transfer—applying case-derived principles to dissimilar problems—after RCS-4 cycles, attributed to heightened metacognitive awareness [5] [6].
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